![molecular formula C10H16N4 B1468707 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine CAS No. 2166702-15-2](/img/structure/B1468707.png)
1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine
Overview
Description
1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine is a chemical compound with the molecular formula C10H16N4 . It’s often used in various scientific studies due to its diverse applications across multiple research fields.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a pyrazole ring, which is further substituted with a cyclopropyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.26 . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Antibacterial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies and biofilm inhibition activities. One specific compound exhibited superior antibacterial efficacy against E. coli, S. aureus, and S. mutans strains, and more effective biofilm inhibition activities than the reference drug Ciprofloxacin. It also demonstrated excellent inhibitory activities against MurB enzyme, a key enzyme in bacterial cell wall biosynthesis (Mekky & Sanad, 2020).
Anticancer Activity
A series of polyfunctional substituted 1,3-thiazoles, which included a piperazine substituent, exhibited significant anticancer activity across various cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, and breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).
σ1 Receptor Antagonism for Pain Management
The synthesis and pharmacological activity of a new series of pyrazoles led to the identification of a σ1 receptor antagonist clinical candidate for the treatment of pain. This compound showed outstanding aqueous solubility, high permeability in Caco-2 cells, and antinociceptive properties in mouse models (Díaz et al., 2020).
Molecular Structure and Docking Studies
Several studies have focused on the molecular structure and docking studies of piperazine and its derivatives, highlighting their antimicrobial potential against various bacterial and fungal strains. These studies provide a foundation for developing more potent antimicrobials using piperazine derivatives (Patil et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes
Biochemical Pathways
Similar compounds have been used as intermediates in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents . This suggests that 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine might also influence pathways related to glucose metabolism.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and temperature . .
properties
IUPAC Name |
1-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-8(1)9-7-10(13-12-9)14-5-3-11-4-6-14/h7-8,11H,1-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIZNDOIXVPSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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